5-(3-ethoxypropyl)-4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
This compound belongs to the pyrrolo[3,4-c]pyrazol-6(1H)-one family, characterized by a fused bicyclic core with a ketone group at position 4. Key structural features include:
- 3-(2-Hydroxyphenyl): A phenolic group that may participate in hydrogen bonding and tautomerism .
- 4-(2-Fluorophenyl): A fluorine-substituted aromatic ring, enhancing metabolic stability and electronic effects.
- 5-(3-Ethoxypropyl): An ethoxy-terminated alkyl chain, likely influencing solubility and membrane permeability.
Properties
Molecular Formula |
C22H22FN3O3 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
5-(3-ethoxypropyl)-4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H22FN3O3/c1-2-29-13-7-12-26-21(14-8-3-5-10-16(14)23)18-19(24-25-20(18)22(26)28)15-9-4-6-11-17(15)27/h3-6,8-11,21,27H,2,7,12-13H2,1H3,(H,24,25) |
InChI Key |
GFTVSBQOFBIBBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ethoxypropyl)-4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The starting materials might include ethoxypropyl derivatives, fluorophenyl compounds, and hydroxyphenyl compounds. Common synthetic routes could involve:
Condensation Reactions: Combining the starting materials under acidic or basic conditions.
Cyclization Reactions: Forming the dihydropyrrolo
Biological Activity
5-(3-ethoxypropyl)-4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with potential biological activities. Its unique structure, characterized by multiple functional groups, suggests a variety of interactions with biological targets. This article reviews the synthesis, biological evaluations, and research findings related to this compound.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C22H22FN3O3
- Molecular Weight : 395.4 g/mol
- IUPAC Name : 5-(3-ethoxypropyl)-4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general pathway includes:
- Formation of the pyrazole ring.
- Introduction of the ethoxypropyl and fluorophenyl substituents.
- Hydroxylation at the phenyl group.
Anticancer Activity
Research indicates that derivatives of dihydropyrrolo[3,4-c]pyrazole compounds exhibit significant anticancer properties. For example, studies have shown that certain derivatives possess IC50 values in the low micromolar range against various cancer cell lines, suggesting potent inhibitory effects on tumor growth .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Dihydropyrano[2,3-c]pyrazoles have demonstrated the ability to inhibit COX enzymes, which are crucial mediators in the inflammatory response . This action could position them as potential therapeutic agents for inflammatory diseases.
PPARγ Agonism
Recent studies suggest that this compound may act as a partial agonist for PPARγ (Peroxisome Proliferator-Activated Receptor gamma), which is involved in glucose metabolism and fat cell differentiation. The binding affinity to PPARγ indicates a potential role in treating metabolic disorders such as type II diabetes .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Substituent Variations in Pyrrolo-Pyrazolone Derivatives
Physicochemical Properties
Table 2: Experimental Data for Selected Analogs
Key Observations :
- Fluorinated substituents (e.g., 2-fluorophenyl in the target compound vs. trifluoromethoxy/trifluoromethyl in analogs ) increase molecular weight and hydrophobicity, impacting bioavailability.
- Hydroxypropyl vs. Ethoxypropyl : The ethoxy group in the target compound may enhance metabolic stability compared to the hydroxypropyl analog .
Structure-Activity Relationship (SAR) Insights
- Hydroxyphenyl Group: The 2-hydroxyphenyl moiety in the target compound and analogs facilitates intramolecular hydrogen bonding, stabilizing tautomeric forms (e.g., enol-keto tautomerism) . This may influence binding to biological targets.
- Aromatic Substitutions : The 2-fluorophenyl group in the target compound offers a balance between electron-withdrawing effects and steric bulk, contrasting with the electron-rich trimethoxyphenyl in or the π-deficient pyridinylmethyl in .
- Side Chain Modifications : The 3-ethoxypropyl chain likely reduces crystallinity compared to shorter alkyl or hydroxyalkyl chains, improving solubility .
Q & A
Q. What synthetic methodologies are recommended for the preparation of this compound?
A multi-step organic synthesis approach is typically employed, involving cyclization reactions and functional group modifications. Key steps include:
- Cyclization : Utilize aromatic hydrazines and carbonyl precursors under acidic conditions (e.g., ethanol/acetic acid) to form the pyrrolo-pyrazole core .
- Functionalization : Introduce substituents (e.g., 2-fluorophenyl, 2-hydroxyphenyl) via nucleophilic substitution or coupling reactions.
- Optimization : Apply Design of Experiments (DoE) to systematically optimize reaction parameters (temperature, solvent, catalyst) and minimize trial-and-error approaches .
Q. How can researchers confirm the structural integrity of the compound?
Use a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography : Resolve the 3D molecular configuration and confirm stereochemistry .
- NMR spectroscopy : Analyze and spectra to verify substituent positions and hydrogen bonding (e.g., hydroxyl protons at δ 11.63 ppm in DMSO-d) .
- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., observed m/z ≈ 432 for similar dihydropyrrolo-pyrazoles) .
- IR spectroscopy : Identify functional groups (e.g., hydroxyl stretches at 3153 cm) .
Q. What are the primary biological targets or activities associated with this compound?
While specific data for this compound is limited, structurally related dihydropyrrolo-pyrazoles exhibit:
- Anticancer activity : Inhibition of kinase pathways or apoptosis induction in vitro .
- Anti-inflammatory effects : Modulation of TNF-α or COX-2 pathways .
- Neuroactive potential : Interaction with GABA or glutamate receptors due to fluorophenyl substituents . Initial screening should include enzyme inhibition assays and cell viability studies using standardized protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in large-scale synthesis?
- Process intensification : Employ continuous flow reactors to enhance mixing and heat transfer .
- Catalyst screening : Test transition-metal catalysts (e.g., Pd, Cu) for coupling reactions to improve regioselectivity .
- Statistical modeling : Use response surface methodology (RSM) to identify critical factors (e.g., solvent polarity, reaction time) affecting yield .
Q. What computational strategies predict the reactivity or stability of this compound?
- Quantum chemical calculations : Perform DFT studies to map reaction pathways and transition states (e.g., using Gaussian or ORCA software) .
- Molecular dynamics (MD) : Simulate solvation effects and conformational stability in biological environments .
- Docking studies : Predict binding affinity to biological targets (e.g., kinases) using AutoDock or Schrödinger .
Q. How can researchers resolve contradictory bioassay data when evaluating the compound’s activity?
- Control experiments : Verify compound purity via HPLC and rule out solvent or impurity interference .
- Assay standardization : Replicate studies under identical conditions (pH, temperature, cell line) .
- Meta-analysis : Apply multivariate statistics to identify outliers or confounding variables (e.g., batch-to-batch variability) .
Q. What role does the 2-fluorophenyl substituent play in the compound’s electronic configuration and bioactivity?
- Electronic effects : Fluorine’s electronegativity enhances aromatic ring electron-withdrawing properties, stabilizing charge-transfer interactions in enzyme binding pockets .
- Metabolic stability : The C-F bond resists oxidative degradation, prolonging half-life in vitro .
- Structure-activity relationship (SAR) : Compare analogs with Cl, Br, or H substituents to isolate fluorine’s contribution .
Q. What challenges arise in scaling up synthesis for preclinical studies?
- Purification bottlenecks : Implement membrane separation technologies or crystallization optimization to isolate the compound from byproducts .
- Solvent selection : Replace laboratory-grade solvents (e.g., DMSO) with industrially viable alternatives (e.g., ethyl acetate) .
- Thermal hazards : Conduct safety assessments for exothermic reactions using differential scanning calorimetry (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
